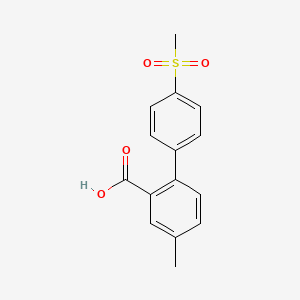

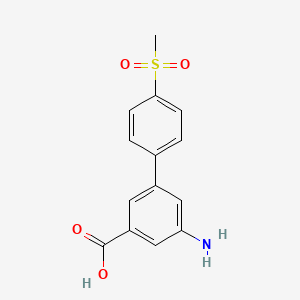

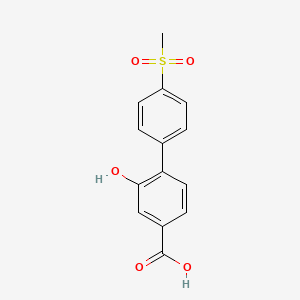

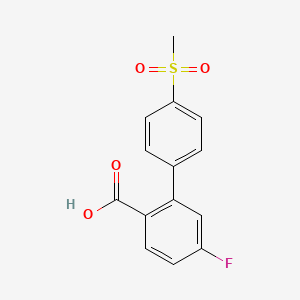

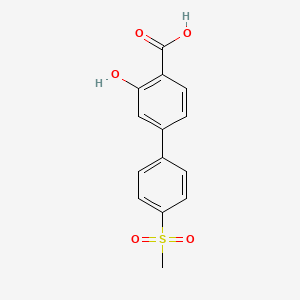

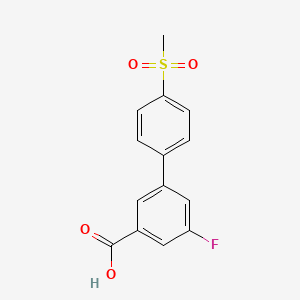

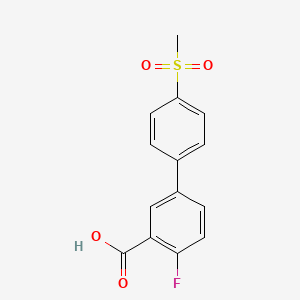

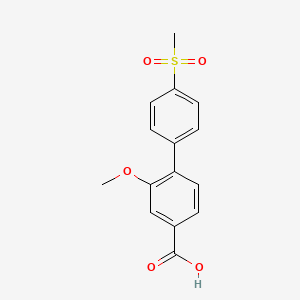

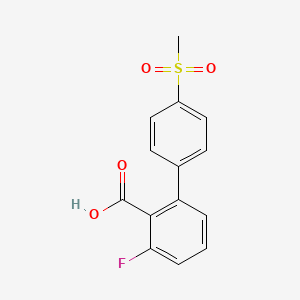

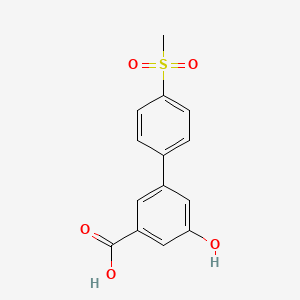

3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95%

Übersicht

Beschreibung

3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid (FMPB) is a fluorinated benzoic acid derivative with a wide range of applications in the scientific and industrial fields. It is an important intermediate in the synthesis of organic compounds, and has been studied extensively for its potential applications in the fields of biochemistry, drug development, and materials science.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% is not fully understood. It is believed that 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% binds to proteins, enzymes, and other biomolecules, altering their structure and function. This binding can lead to changes in the activity of the target molecule, which can have a variety of effects, depending on the molecule. For example, 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% can inhibit the activity of enzymes, leading to changes in the metabolism of cells.

Biochemical and Physiological Effects

3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% can inhibit the activity of enzymes involved in the metabolism of proteins and carbohydrates, leading to changes in the metabolic pathways of cells. 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% has also been shown to bind to proteins, altering their structure and function. These changes can lead to changes in the activity of proteins, which can have a variety of effects, depending on the protein.

Vorteile Und Einschränkungen Für Laborexperimente

3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be used to study a variety of biochemical and physiological processes. However, 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% also has some limitations. It is a highly reactive compound and must be handled with caution. Additionally, it can be difficult to control the concentration of 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% in experiments, as it is rapidly metabolized by cells.

Zukünftige Richtungen

The potential applications of 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% are vast, and there are many potential future directions for research. For example, 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% could be used to develop new drugs with improved efficacy and safety. Additionally, 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% could be used to study the structure and function of proteins, enzymes, and other biomolecules. Finally, 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% could be used to develop new materials with improved properties, such as enhanced thermal and electrical conductivity.

Synthesemethoden

The most common method for synthesizing 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% is the direct fluorination of 4-methylsulfonylbenzoic acid with elemental fluorine. This reaction is typically conducted in a sealed glass tube at temperatures of -78°C and pressures of up to 10 atmospheres. The reaction is highly exothermic and requires careful control of the reaction conditions to ensure safety. The reaction can also be conducted in a sealed glass vessel with a catalyst, such as potassium fluoride, to facilitate the reaction. The reaction is typically complete within a few hours.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% has been extensively studied for its potential applications in the fields of biochemistry, drug development, and materials science. In biochemistry, 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% has been used to study the structure and function of proteins, enzymes, and other biomolecules. In drug development, 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% has been used to develop new drugs with improved efficacy and safety. In materials science, 3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid, 95% has been used to develop new materials with improved properties, such as enhanced thermal and electrical conductivity.

Eigenschaften

IUPAC Name |

3-fluoro-4-(4-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO4S/c1-20(18,19)11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVBRZDHADYUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60691650 | |

| Record name | 2-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(4-methylsulfonylphenyl)benzoic acid | |

CAS RN |

1262009-59-5 | |

| Record name | 2-Fluoro-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.